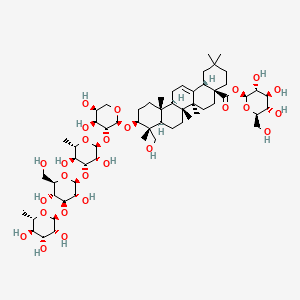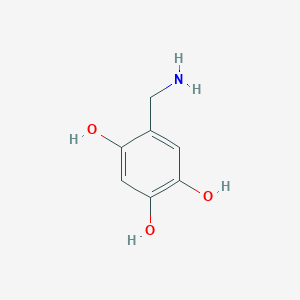
2,4,5-Trihydroxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trihydroxybenzylamine is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an amine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxybenzylamine typically involves the hydroxylation of benzylamine derivatives. One common method includes the use of protective groups to selectively hydroxylate the benzene ring at the 2, 4, and 5 positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes starting from readily available precursors such as benzylamine. The process includes steps like nitration, reduction, and hydroxylation under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trihydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
2,4,5-Trihydroxybenzylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trihydroxybenzylamine involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.
Comparison with Similar Compounds
2,4-Dihydroxybenzylamine: Lacks one hydroxyl group compared to 2,4,5-Trihydroxybenzylamine.
3,4,5-Trihydroxybenzylamine: Has a different substitution pattern on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups in specific positions allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
887582-56-1 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(aminomethyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,9-11H,3,8H2 |
InChI Key |
BHUFLVAXHNGAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)

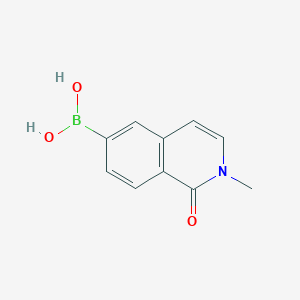
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
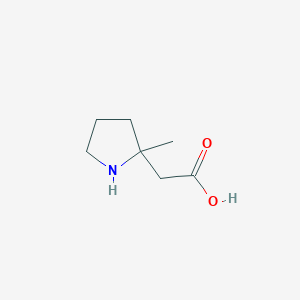
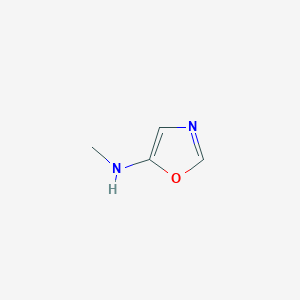
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
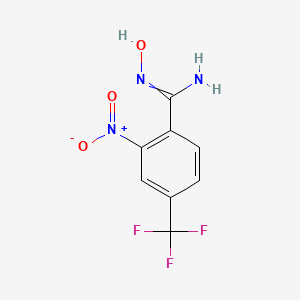
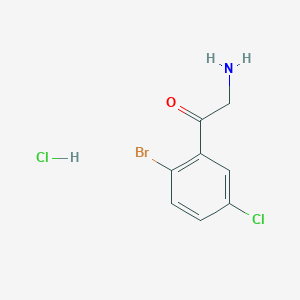
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
